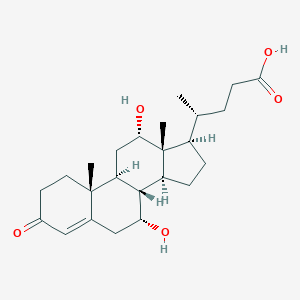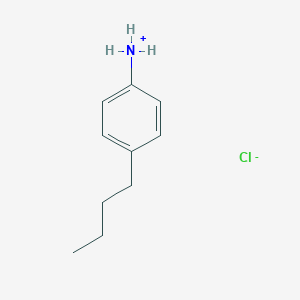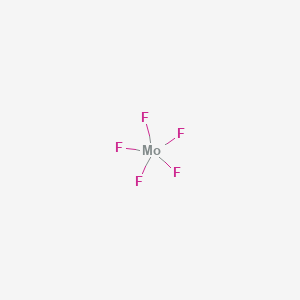
Molybdenum pentafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum pentafluoride (MoF5) is a chemical compound that is widely used in scientific research applications. It is a white solid that is highly reactive and often used as a catalyst in organic synthesis reactions. MoF5 is also used in the production of other chemicals and materials due to its unique properties.
Applications De Recherche Scientifique
Complex Formation and Electrical Conductivity
Molybdenum pentafluoride (MoF5) exhibits unique properties in complex formation and electrical conductivity. Studies have shown that MoF5 can form complex compounds with alkali metal fluorides, such as MIMoF6, where M represents K, Rb, and Cs. These findings indicate MoF5's tendency for coordination of the fluoride ion by molybdenum (V), as evidenced by its electrical conductivity in liquid form and its reactivity in complex formation (Opalovskii & Khaldoyanidi, 1973).
Oxidation and Acetonitrile Complex Formation
Research has demonstrated that MoF5, along with tungsten hexafluorides, can oxidize molybdenum and tungsten metal powders in the presence of acetonitrile to form 1:1 pentafluoride, acetonitrile complexes. The infrared (IR) spectra of these complexes are consistent with a specific symmetry, indicating a stable structure at room temperature (Bao & Winfield, 1990).
Preparation and Complexes with Other Compounds
MoF5 can be prepared through the reaction of molybdenum hexafluoride with molybdenum. It forms various adducts with different compounds such as acetonitrile and pyridine. Moreover, MoF5 shows reactivity in forming 1:1 adducts with ammonia, dimethyl ether, and dimethyl sulfide, highlighting its versatility in chemical reactions (Mercer et al., 1969).
Quantum Chemical Study of MoF5
The structure of MoF5 has been extensively studied using quantum chemical methods. These studies revealed the existence of MoF5 in various configurations, including monomers and cyclic trimers in liquid and gaseous phases, and tetramers in the crystalline state. The calculated geometrical parameters and stability data align well with experimental findings, offering insights into its chemical behavior (Voit et al., 1999).
Magnetic Properties
The magnetic properties of MoF5 have been investigated, revealing its antiferromagnetic interaction within certain molecular groups. The magnetic susceptibility of solid MoF5 is well-described by specific models, and the behavior of liquid MoF5 follows the Curie-Weiss Law, offering valuable information on its magnetic behavior across different states (Vasil'ev et al., 1969).
Comprehensive Study of MoF5
A thorough study on MoF5 has been conducted to address the inconsistencies and gaps in its previously known properties. This comprehensive research included redetermination of its crystal structure, reevaluation of its IR, Raman, and UV–Vis spectrum, and examination of its density and magnetic properties. The findings contribute to a deeper understanding of MoF5's properties and behavior under various conditions (Stene et al., 2018).
Propriétés
Numéro CAS |
13819-84-6 |
|---|---|
Nom du produit |
Molybdenum pentafluoride |
Formule moléculaire |
F5Mo |
Poids moléculaire |
190.9 g/mol |
Nom IUPAC |
pentafluoromolybdenum |
InChI |
InChI=1S/5FH.Mo/h5*1H;/q;;;;;+5/p-5 |
Clé InChI |
NBJFDNVXVFBQDX-UHFFFAOYSA-I |
SMILES |
F[Mo](F)(F)(F)F |
SMILES canonique |
F[Mo](F)(F)(F)F |
Autres numéros CAS |
13819-84-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



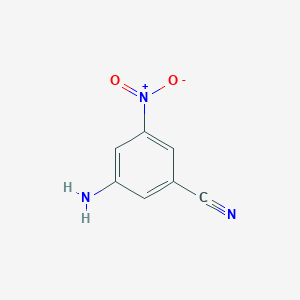
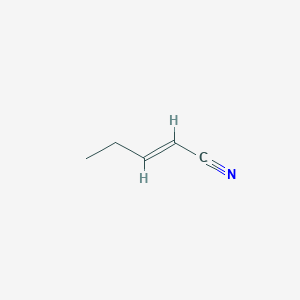
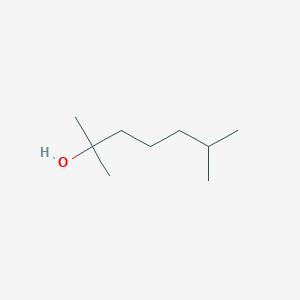
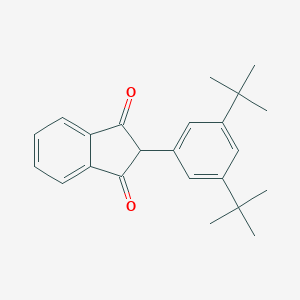
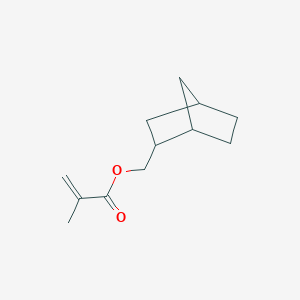
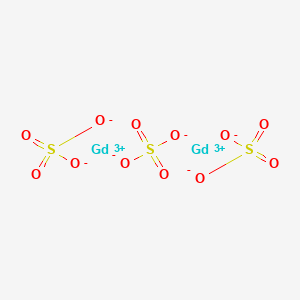
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
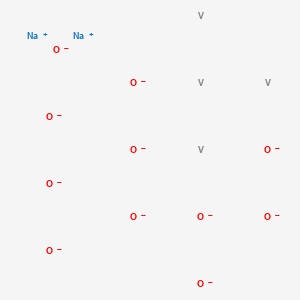
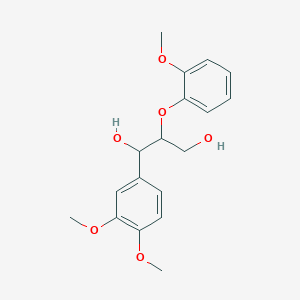
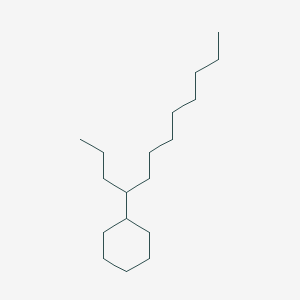
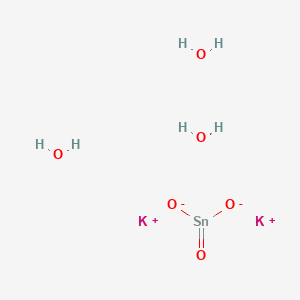
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)
